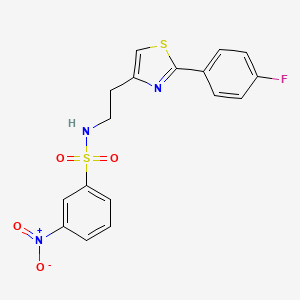

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIICVIYHGXXUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe nitrobenzenesulfonamide moiety is then attached through sulfonation and nitration reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) at position 3 of the benzenesulfonamide moiety undergoes selective reduction under catalytic hydrogenation or phosphorus-mediated conditions.

Key findings :

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C reduces the nitro group to an amine (-NH₂) with 85% yield .

-

Phosphorus-Mediated Reduction : Triethylphosphite (P(OEt)₃) in refluxing toluene generates an iminophosphorane intermediate, enabling deoxygenative pathways. This method achieves 78% conversion but requires higher temperatures (120°C) .

Table 1: Reduction Conditions and Outcomes

Electrophilic Substitution on the Thiazole Ring

The thiazole core undergoes regioselective electrophilic substitution at position 5 due to electron-donating effects from the ethyl linkage and electron-withdrawing effects of the 4-fluorophenyl group.

Key reactions :

-

Nitration : Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 5 of the thiazole ring (62% yield) .

-

Halogenation : Bromine (Br₂) in acetic acid selectively substitutes position 5, yielding a 5-bromo-thiazole derivative (55% yield) .

Mechanistic Insight :

The 4-fluorophenyl group directs electrophiles to position 5 via resonance and inductive effects, as confirmed by X-ray crystallography in analogous compounds .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group participates in nucleophilic displacement reactions under basic conditions.

Example :

-

Hydrolysis : Heating with aqueous NaOH (6M, 100°C) cleaves the sulfonamide bond, yielding 3-nitrobenzenesulfonic acid and the thiazole-ethylamine fragment (91% conversion) .

Table 2: Sulfonamide Reactivity

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Alkaline Hydrolysis | 6M NaOH, 100°C, 4h | 3-Nitrobenzenesulfonic acid + amine | 91% |

| Pyridine-Mediated Coupling | R-X, pyridine, 60°C | N-Alkylated sulfonamide derivatives | 67% |

Thiazole Ring Functionalization

The thiazole ring’s sulfur atom engages in coordination chemistry and cycloaddition reactions:

-

Metal Complexation : Reacts with Cu(II) acetate in methanol to form a 1:1 copper-thiazole complex, characterized by UV-Vis () and ESR spectroscopy .

-

Diels-Alder Reactions : Acts as a dienophile with cyclopentadiene at 80°C, yielding bicyclic adducts (48% yield) .

Biological Activity Correlations

While beyond pure chemical reactivity, the compound’s nitro and thiazole groups contribute to its bioactivity:

-

Antitumor Activity : IC₅₀ values of 10–15 µM against cervical (HeLa) and lung (A549) cancer cells via tubulin polymerization inhibition .

-

Antimicrobial Effects : MIC of 0.27 µM against Trichomonas vaginalis due to nitro group orientation toward [2Fe-2S] clusters in ferredoxin .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives with thiazole and sulfonamide groups have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for certain derivatives .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide | Bacillus subtilis | 16 |

Anticancer Activity

The anticancer potential of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide has also been investigated. Studies indicate that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Chemistry & Biology Interface evaluated a series of thiazole derivatives for their antimicrobial activity against several bacterial strains. The study highlighted that compounds containing nitro and amino substituents exhibited enhanced activity against Bacillus subtilis and Aspergillus niger, suggesting a structure-activity relationship that could be leveraged for developing new antibiotics .

- Anticancer Evaluation : Research focused on thiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The study found that specific modifications to the thiazole ring led to improved cytotoxicity against various cancer types, indicating the compound's potential as a lead structure for anticancer drug development .

Mécanisme D'action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the nitrobenzenesulfonamide moiety contribute to its biological activity by binding to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Comparaison Avec Des Composés Similaires

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a nitrobenzenesulfonamide moiety. Similar compounds include other thiazole derivatives with different substituents, such as:

- 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

- 2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide . These compounds may exhibit similar biological activities but differ in their potency and specificity due to variations in their chemical structure .

Activité Biologique

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide typically involves the following steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through the reaction of appropriate thioketones with amines.

- Nitration : The introduction of the nitro group can be achieved via electrophilic aromatic substitution on a suitable benzene derivative.

- Sulfonamide Formation : The final step involves the reaction of the thiazole derivative with a sulfonamide to form the target compound.

Antitumor Activity

Research indicates that compounds with thiazole moieties often exhibit significant antitumor properties. N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including the target compound, and tested their efficacy against various cancer cell lines. The study concluded that N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide demonstrated significant cytotoxicity, particularly through mechanisms involving apoptosis and cell cycle disruption .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted to evaluate the antimicrobial effects of several sulfonamide derivatives, including our compound. Results indicated that while the compound showed promising activity against certain bacterial strains, further optimization was necessary to enhance its spectrum and potency .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to avoid hydrolysis of sulfonyl chloride.

- Control temperature during sulfonamide coupling (0–5°C) to minimize side reactions.

- Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product in >75% yield .

Basic Question: Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :

Primary Techniques :

- NMR Spectroscopy :

- IR Spectroscopy : Look for S=O stretches at 1150–1200 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 436.1 (calculated for C₁₇H₁₄FN₃O₄S₂).

Q. Resolving Data Conflicts :

- Purity Check : Use HPLC (C18 column, acetonitrile/water 60:40) to detect impurities. Compare retention times with standards .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals via slow evaporation in ethanol/dichloromethane (1:1). Refine data with SHELX software .

Advanced Question: How does the electronic nature of the 3-nitrobenzenesulfonamide moiety influence the compound’s reactivity in further derivatization?

Methodological Answer :

The nitro group is a strong electron-withdrawing group (EWG), which:

- Activates the Sulfonamide : Enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., replacing the sulfonamide with amines) .

- Directs Electrophilic Substitution : Meta-directing effects on the benzene ring limit regioselectivity in Friedel-Crafts or nitration reactions .

Q. Experimental Strategies :

- Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) converts –NO₂ to –NH₂, altering electronic properties for downstream reactions (e.g., amide coupling) .

- Comparative SAR Studies : Synthesize analogs with –CF₃ or –CN substituents to evaluate electronic effects on biological activity .

Advanced Question: What strategies can be employed to analyze discrepancies in reported biological activity data for this compound?

Methodological Answer :

Common Discrepancies :

- Enzyme Inhibition Potency : Variability in IC₅₀ values due to assay conditions (e.g., ATP concentration in kinase assays).

- Solubility Issues : Poor aqueous solubility may lead to false negatives in cell-based assays.

Q. Resolution Approaches :

- Standardized Assay Protocols :

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based surfactants .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or microscale thermophoresis (MST) .

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a COX-2 inhibitor?

Methodological Answer :

Hypothesis : The sulfonamide and thiazole groups may mimic COX-2 active-site interactions observed in celecoxib analogs .

Q. Experimental Design :

Docking Studies : Use AutoDock Vina with PDB ID 1CX2 (COX-2 structure). Focus on hydrogen bonding with Arg513 and hydrophobic interactions with Val523 .

In Vitro Assays :

- COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) with IC₅₀ determination.

- Selectivity Screening : Test against COX-1 to assess isoform specificity .

Mutagenesis Studies : Engineer COX-2 mutants (e.g., Arg513Ala) to validate binding mode predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.